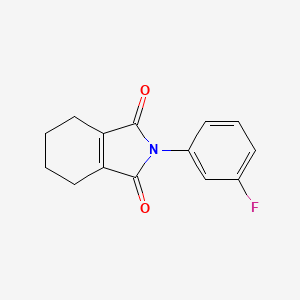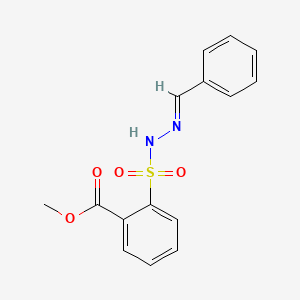
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate is an organic compound with the molecular formula C15H14N2O4S It is a derivative of benzoic acid and features a sulfonyl group attached to a hydrazino moiety, which is further connected to a phenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate typically involves the reaction of methyl 2-aminobenzoate with phenylmethylenehydrazine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the hydrazino moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(((phenylethynyl)phenyl)sulfonyl)benzoate
- Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and hydrazino groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
145865-88-9 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-benzylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(18)13-9-5-6-10-14(13)22(19,20)17-16-11-12-7-3-2-4-8-12/h2-11,17H,1H3/b16-11+ |
Clave InChI |
UCRRMNXNZZEAAT-LFIBNONCSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


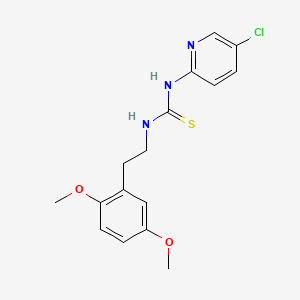
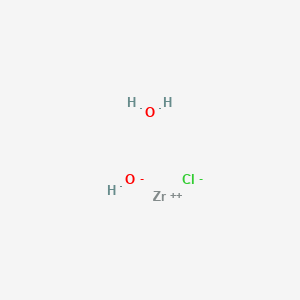
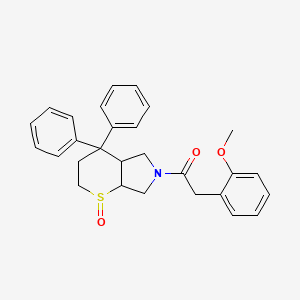
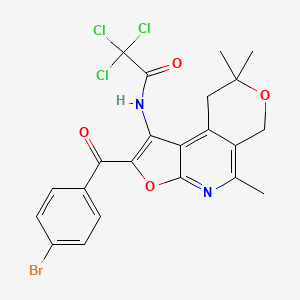
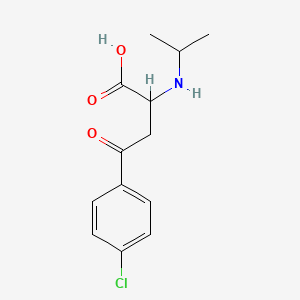

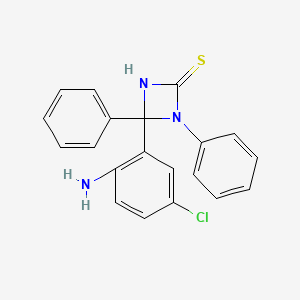
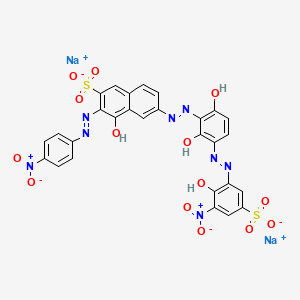
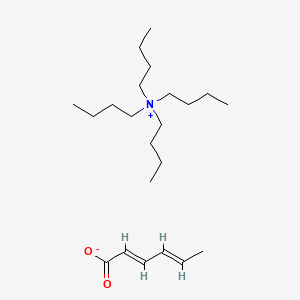
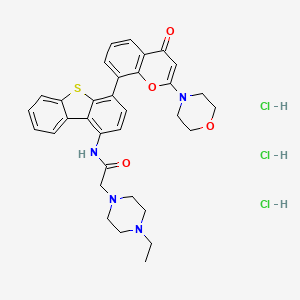
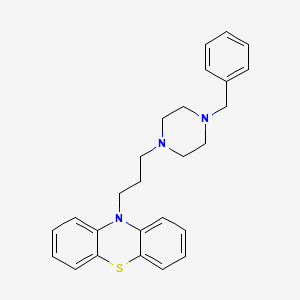

![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
